molecular formula C14H12ClN3O3S B345203 1-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)-1H-1,2,3-benzotriazole CAS No. 873680-93-4

1-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)-1H-1,2,3-benzotriazole

Cat. No.: B345203
CAS No.: 873680-93-4
M. Wt: 337.8g/mol
InChI Key: FHOPOBHDSHPJMT-UHFFFAOYSA-N
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Description

1-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)-1H-1,2,3-benzotriazole is a chemical compound known for its unique structural properties and diverse applications in various fields of scientific research. This compound features a benzotriazole moiety linked to a sulfonyl group, which is further attached to a chlorinated, methoxylated, and methylated phenyl ring. Its complex structure allows it to participate in a variety of chemical reactions, making it valuable in synthetic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)-1H-1,2,3-benzotriazole typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method includes:

    Nitration and Reduction: The initial step involves the nitration of 5-chloro-2-methoxy-4-methylphenyl to introduce a nitro group. This is followed by reduction to convert the nitro group into an amine.

    Sulfonylation: The amine is then reacted with sulfonyl chloride to introduce the sulfonyl group.

    Benzotriazole Coupling: Finally, the sulfonylated intermediate is coupled with benzotriazole under appropriate conditions, such as using a base like triethylamine in a suitable solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)-1H-1,2,3-benzotriazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl group.

    Oxidation and Reduction: The phenyl ring can undergo oxidation and reduction reactions, altering the functional groups attached to it.

    Coupling Reactions: The benzotriazole moiety can engage in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted benzotriazole derivatives, while oxidation and reduction can modify the functional groups on the phenyl ring.

Scientific Research Applications

1-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)-1H-1,2,3-benzotriazole has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The benzotriazole moiety can also interact with aromatic residues in biological molecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Chloro-2-methoxyphenyl)sulfonylbenzotriazole
  • 1-(4-Methylphenyl)sulfonylbenzotriazole
  • 1-(2-Methoxy-4-methylphenyl)sulfonylbenzotriazole

Uniqueness

1-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)-1H-1,2,3-benzotriazole is unique due to the specific combination of functional groups attached to the phenyl ring. The presence of the chloro, methoxy, and methyl groups in specific positions enhances its reactivity and interaction with various chemical and biological targets, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-(5-chloro-2-methoxy-4-methylphenyl)sulfonylbenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O3S/c1-9-7-13(21-2)14(8-10(9)15)22(19,20)18-12-6-4-3-5-11(12)16-17-18/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHOPOBHDSHPJMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)N2C3=CC=CC=C3N=N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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